molecular formula C23H22N4O5S2 B2868592 1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 872595-36-3

1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2868592
CAS No.: 872595-36-3
M. Wt: 498.57
InChI Key: NUQDBKIIPMYRAN-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex synthetic molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors. Its structure incorporates several pharmacologically active motifs, including a pyrrolidine-5-one (or gamma-lactam) core, which is a privileged scaffold known for its conformational restriction and ability to interact with biological targets (source) . The molecule also features a 1,3,4-thiadiazole ring system, a heterocycle extensively studied for its diverse biological activities, including antitumor and kinase inhibitory properties (source) . The specific substitution pattern, with methoxyphenyl and phenacylsulfanyl groups, suggests potential for targeting ATP-binding sites of various protein kinases. Research into this compound is focused on elucidating its precise mechanism of action, its selectivity profile across the kinome, and its efficacy in cellular models of disease, such as cancer and inflammatory disorders. This product is intended for research and development purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-31-17-8-6-14(7-9-17)19(28)13-33-23-26-25-22(34-23)24-21(30)15-10-20(29)27(12-15)16-4-3-5-18(11-16)32-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQDBKIIPMYRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the methoxyphenyl groups, and the coupling of these intermediates to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with five analogous molecules (Table 1), highlighting key differences in substituents, molecular properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Thiadiazole and Pyrrolidine Derivatives

Compound Name (Simplified) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Potential Bioactivity Insights
Target compound C₂₄H₂₃N₄O₅S₂ 527.63 3-Methoxyphenyl, 4-methoxyphenyl-2-oxoethyl-sulfanyl Thiadiazole-pyrrolidone hybrid, dual methoxy groups Likely modulates kinase/enzyme activity
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide C₁₆H₁₈FN₃O₂S 351.40 4-Fluorophenyl, 5-isopropyl-thiadiazole Fluorine substitution, smaller alkyl chain Enhanced membrane permeability
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide C₂₉H₂₇FN₃O₅ 532.55 2-Fluorophenyl carbamoyl, 4-methoxybenzyl Extended aryl ether linkage Possible protease inhibition
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₁₆H₁₆N₄O₂S₂ 384.46 4-Methylphenyl, ethylsulfanyl-thiadiazole, pyridazine core Pyridazine-thiadiazole hybrid Anticandidal or antibacterial activity
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide C₂₈H₂₅N₃O₅S 539.58 Dihydropyridine core, dual methoxy groups, furyl substituent Dihydropyridine-thioether scaffold Calcium channel modulation

Structural and Electronic Effects

  • Substituent Influence: The target compound’s 3- and 4-methoxyphenyl groups enhance lipophilicity compared to the 4-fluorophenyl derivative (), which may improve membrane penetration but reduce aqueous solubility .
  • Core Heterocycles :

    • Replacement of the pyrrolidone ring (target compound) with a pyridazine core () alters hydrogen-bonding capacity and conformational flexibility, impacting interactions with enzymatic active sites .
    • The dihydropyridine scaffold in ’s compound suggests redox activity, unlike the target’s stable pyrrolidone-thiadiazole system .

Spectroscopic and Physicochemical Insights

  • NMR Analysis :

    • Substituent positioning (e.g., methoxy vs. fluoro) significantly alters chemical environments, as evidenced by NMR shifts in regions corresponding to aryl and heterocyclic protons (e.g., δ 7.2–8.1 ppm for methoxyphenyl vs. δ 7.5–7.8 ppm for fluorophenyl) .
    • The target’s 2-oxoethyl-sulfanyl group may induce deshielding effects akin to the thioether linkages in , influencing resonance patterns .
  • The thiadiazole ring’s electron-deficient nature may enhance metabolic stability relative to oxadiazole analogs .

Inferred Bioactivity Trends

  • Kinase Inhibition Potential: The dual methoxy groups in the target compound may mimic ATP-binding site interactions observed in kinase inhibitors, whereas fluorophenyl derivatives () could exhibit stronger halogen bonding with catalytic residues .
  • Antimicrobial Activity :

    • Thiadiazole derivatives with ethylsulfanyl or isopropyl groups () show broad-spectrum antimicrobial effects, suggesting the target compound may share similar activity .

Biological Activity

The compound 1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Thiadiazole ring : Known for its diverse biological activities, including anticancer effects.
  • Pyrrolidine moiety : Often associated with various pharmacological properties.
  • Methoxyphenyl groups : These substituents can enhance lipophilicity and potentially improve bioavailability.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant research:

Cell Line IC50 Value (µM) Reference
A549 (Lung Cancer)22.19
SK-MEL-2 (Skin Cancer)4.27
HT-29 (Colon Cancer)92.2
MCF7 (Breast Cancer)5.41

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Kinase Activity : Research indicates that the compound may inhibit ERK1/2 kinase pathways, which are crucial for cell proliferation and survival in cancer cells .
  • Induction of Apoptosis : Studies suggest that the compound promotes programmed cell death in various cancer cell lines, contributing to its effectiveness as an anticancer agent.

Case Studies

  • Study on Thiadiazole Derivatives : A comprehensive review highlighted the significant suppressive activity of thiadiazole derivatives against various human cancer cell lines, including lung and skin cancers. The study emphasized structure–activity relationships that correlate specific substituents with enhanced cytotoxicity .
  • Multicellular Spheroid Screening : In a novel screening approach, researchers identified this compound's efficacy against multicellular spheroids, which more accurately mimic tumor environments compared to traditional monolayer cultures. This method underscores the compound's potential for clinical applications .

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